molecular formula C11H14F2O B14760452 1-Butoxy-2,3-difluoro-4-methylbenzene

1-Butoxy-2,3-difluoro-4-methylbenzene

Cat. No.: B14760452
M. Wt: 200.22 g/mol
InChI Key: RESJLPWXGANVEG-UHFFFAOYSA-N
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Description

1-Butoxy-2,3-difluoro-4-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with butoxy, difluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2,3-difluoro-4-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and butanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atoms on the benzene ring with butoxy groups. This is usually achieved under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,3-difluoro-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

1-Butoxy-2,3-difluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism by which 1-Butoxy-2,3-difluoro-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The butoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
  • 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl

Uniqueness: 1-Butoxy-2,3-difluoro-4-methylbenzene is unique due to the specific combination of butoxy, difluoro, and methyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

1-butoxy-2,3-difluoro-4-methylbenzene

InChI

InChI=1S/C11H14F2O/c1-3-4-7-14-9-6-5-8(2)10(12)11(9)13/h5-6H,3-4,7H2,1-2H3

InChI Key

RESJLPWXGANVEG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)C)F)F

Origin of Product

United States

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